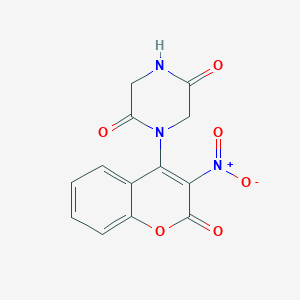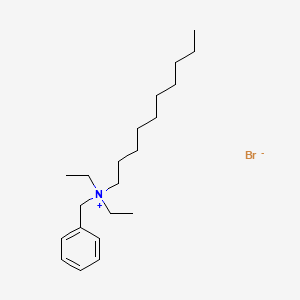
N-Benzyl-N,N-diethyldecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-diethyldecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with two ethyl groups and a decyl chain. This compound is known for its surfactant properties and is used in various applications, including as a disinfectant and in industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyldecan-1-aminium bromide typically involves the quaternization of N,N-diethyldecan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-diethyldecan-1-amine+benzyl bromide→N-Benzyl-N,N-diethyldecan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-diethyldecan-1-aminium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzyl group or the decyl chain.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the bromide ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can yield different quaternary ammonium salts.
Applications De Recherche Scientifique
N-Benzyl-N,N-diethyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell culture studies as a disinfectant.
Industry: It is used in the formulation of cleaning agents and disinfectants.
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-diethyldecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as a disinfectant and antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
- N-Benzyl-N,N-diethylhexan-1-aminium bromide
- N-Benzyl-N,N-diethylpentan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-diethyldecan-1-aminium bromide is unique due to its specific chain length and the presence of both benzyl and ethyl groups. This combination imparts distinct surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
90105-71-8 |
|---|---|
Formule moléculaire |
C21H38BrN |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
benzyl-decyl-diethylazanium;bromide |
InChI |
InChI=1S/C21H38N.BrH/c1-4-7-8-9-10-11-12-16-19-22(5-2,6-3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SQPVCXZJFOAZMI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


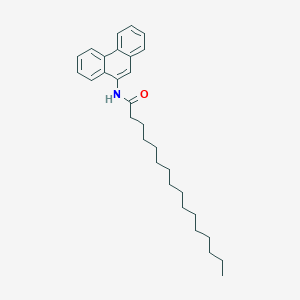
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
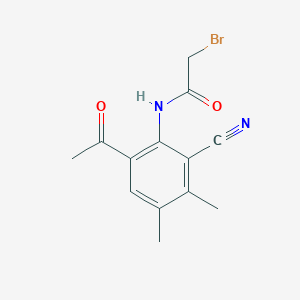
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
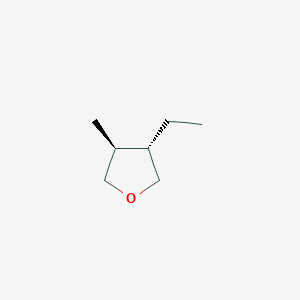
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

